molecular formula C13H11F3O2 B12288426 alpha-(Trifluoromethyl)-4-methoxynaphthalene-1-methanol

alpha-(Trifluoromethyl)-4-methoxynaphthalene-1-methanol

Cat. No.: B12288426
M. Wt: 256.22 g/mol
InChI Key: GHAFRHFQJWOTRW-UHFFFAOYSA-N
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Description

Alpha-(Trifluoromethyl)-4-methoxynaphthalene-1-methanol is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in synthetic chemistry, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of a naphthalene precursor using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific reaction conditions . The reaction conditions often include the use of a base, such as potassium carbonate (K2CO3), and a solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Industrial Production Methods

Industrial production of alpha-(Trifluoromethyl)-4-methoxynaphthalene-1-methanol may involve large-scale trifluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Alpha-(Trifluoromethyl)-4-methoxynaphthalene-1-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted naphthalene derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-(Trifluoromethyl)-4-methoxynaphthalene-1-methanol is unique due to its specific structural features, including the presence of both a trifluoromethyl group and a methoxy group on the naphthalene ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C13H11F3O2

Molecular Weight

256.22 g/mol

IUPAC Name

2,2,2-trifluoro-1-(4-methoxynaphthalen-1-yl)ethanol

InChI

InChI=1S/C13H11F3O2/c1-18-11-7-6-10(12(17)13(14,15)16)8-4-2-3-5-9(8)11/h2-7,12,17H,1H3

InChI Key

GHAFRHFQJWOTRW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C(C(F)(F)F)O

Origin of Product

United States

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